4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl-
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Overview
Description
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- is a chemical compound with the molecular formula C13H28O4S and a molecular weight of 280.43 g/mol . This compound is characterized by the presence of three oxygen atoms and one sulfur atom within its molecular structure, making it a unique member of the thiaether family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- typically involves the reaction of appropriate alcohols and thiols under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction is monitored and controlled to optimize the yield and minimize by-products. Purification processes such as distillation or crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its corresponding alcohols and thiols.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can regenerate the original alcohols and thiols .
Scientific Research Applications
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects are mediated through these interactions, which can modulate enzyme activity, signal transduction pathways, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
4,7,10-Trioxa-13-thiatetradecan-2-ol: A similar compound with a slightly different structure.
5,8,11-Trimethyl-4,7,10-trioxa-2-thiatetradecan-13-ol: Another related compound with variations in the position of functional groups.
Uniqueness
4,7,10-Trioxa-13-thiatetradecan-2-ol, 5,8,11-trimethyl- is unique due to its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
72187-29-2 |
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Molecular Formula |
C13H28O4S |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol |
InChI |
InChI=1S/C13H28O4S/c1-10(14)6-15-11(2)7-16-12(3)8-17-13(4)9-18-5/h10-14H,6-9H2,1-5H3/t10-,11-,12-,13+/m0/s1 |
InChI Key |
SOVDEPQXJZGPIZ-ZDEQEGDKSA-N |
Isomeric SMILES |
C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O |
Canonical SMILES |
CC(COC(C)COC(C)COC(C)CSC)O |
Origin of Product |
United States |
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